molecular formula C14H19IO9 B12437524 D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate

Cat. No.: B12437524
M. Wt: 458.20 g/mol
InChI Key: KXQRSYVDKIOQHJ-RQICVUQASA-N
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Description

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is an organic compound derived from D-galactopyranose. This compound is characterized by the replacement of the hydroxy group at position 2 with an iodine atom and the acetylation of the hydroxy groups at positions 1, 3, 4, and 6. It is a white crystalline solid that is stable at room temperature and is primarily used in biochemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate typically involves the following steps:

    Starting Material: D-galactose is used as the starting material.

    Iodination: The hydroxy group at position 2 of D-galactose is replaced with an iodine atom using iodine and a suitable oxidizing agent.

    Acetylation: The hydroxy groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Iodination: Large quantities of D-galactose are iodinated using industrial-grade iodine and oxidizing agents.

    Bulk Acetylation: The acetylation step is carried out in large reactors with acetic anhydride and catalysts to ensure complete acetylation of the hydroxy groups.

Chemical Reactions Analysis

Types of Reactions

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 2 can be replaced by other nucleophiles such as azides or thiols.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Azide Substitution: Yields 2-azido-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.

    Thiol Substitution: Yields 2-thio-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.

    Hydrolysis: Yields D-galactopyranose, 2-deoxy-2-iodo-.

Scientific Research Applications

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.

    Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.

Mechanism of Action

The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

    Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-D-galactopyranose: Lacks the iodine atom and acetyl groups, making it less reactive in substitution reactions.

    2-Amino-2-deoxy-D-galactopyranose: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.

    2-Azido-2-deoxy-D-galactopyranose: Similar in structure but with an azide group instead of an iodine atom, used in click chemistry reactions.

Uniqueness

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. Its acetylated hydroxy groups also provide protection during synthetic procedures, making it a valuable intermediate in complex carbohydrate synthesis.

Properties

Molecular Formula

C14H19IO9

Molecular Weight

458.20 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

KXQRSYVDKIOQHJ-RQICVUQASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C

Origin of Product

United States

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